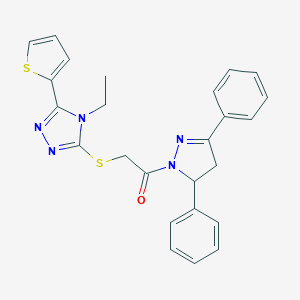
5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential for multiple applications. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a versatile compound for research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to determine the potential applications of this compound in various fields, including materials science and agriculture. Finally, more research is needed to determine the potential toxicity and safety of this compound for human use.
Métodos De Síntesis
5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 2-furoic acid hydrazide followed by cyclization with phenylhydrazine. Another method involves the reaction of 4-chlorobenzaldehyde with 2-furoylhydrazine followed by cyclization with phenylhydrazine. The synthesis of this compound has been optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-1-(2-furoyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties. In materials science, it has been studied for its potential use as a corrosion inhibitor and as a dye for textiles. In agriculture, it has been evaluated for its potential use as a plant growth regulator and as a pesticide.
Propiedades
Fórmula molecular |
C20H15ClN2O2 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-10-8-15(9-11-16)18-13-17(14-5-2-1-3-6-14)22-23(18)20(24)19-7-4-12-25-19/h1-12,18H,13H2 |
Clave InChI |
RDLJKEIRIVQLET-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl 6-methyl 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-7-methyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292101.png)
![3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292103.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Ethyl 15-(3-chlorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292108.png)
![Ethyl 15-(3-chlorophenyl)-11-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292109.png)
![Ethyl 15-(2-methylphenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292111.png)
![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)
![Ethyl 15-(4-chlorophenyl)-11-thiophen-2-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292115.png)
![Ethyl 7-anilino-1-(2-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292116.png)
![Ethyl 7-anilino-1-(4-ethoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292117.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)

![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292123.png)